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Compound of Interest

Compound Name: 2,4,6-Trifluoropyridine

Cat. No.: B032590 Get Quote

In-Depth Technical Guide to 2,4,6-
Trifluoropyridine
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2,4,6-Trifluoropyridine, a key

fluorinated heterocyclic intermediate in the pharmaceutical and agrochemical industries. This

document details its chemical identity, physical properties, synthesis, and purification protocols.

Furthermore, it explores its applications in the development of bioactive molecules and touches

upon the biological mechanisms of action of some of its derivatives.

Chemical Identity and Properties
2,4,6-Trifluoropyridine is a colorless liquid at room temperature. Its fundamental identifiers

and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for 2,4,6-Trifluoropyridine
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Identifier Value

CAS Number 3512-17-2

Molecular Formula C₅H₂F₃N

Molecular Weight 133.07 g/mol

IUPAC Name 2,4,6-trifluoropyridine

Canonical SMILES C1=C(C=C(N=C1F)F)F

InChI Key UZDRWXKBKVVUTE-UHFFFAOYSA-N

Table 2: Physicochemical Properties of 2,4,6-Trifluoropyridine

Property Value

Boiling Point 121.9 °C at 760 mmHg

Density 1.397 g/cm³

Refractive Index 1.412

Flash Point 27.5 °C

Vapor Pressure 17.2 mmHg at 25°C

Synthesis and Purification
The primary route for the synthesis of 2,4,6-Trifluoropyridine involves the hydrodechlorination

of a more substituted pyridine precursor.

Synthesis of 3,5-dichloro-2,4,6-trifluoropyridine
(Precursor)
A common precursor, 3,5-dichloro-2,4,6-trifluoropyridine, is synthesized via a nucleophilic

halogen exchange reaction from pentachloropyridine.

Experimental Protocol: Synthesis of 3,5-dichloro-2,4,6-trifluoropyridine[1][2]
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Materials: Pentachloropyridine, anhydrous potassium fluoride, N-Methylpyrrolidone (NMP).

Procedure:

In a reaction vessel equipped for distillation, a slurry of anhydrous potassium fluoride in N-

Methylpyrrolidone is prepared under essentially anhydrous conditions.

Pentachloropyridine is added to the slurry.

The reaction mixture is heated to a temperature below 170°C with vigorous agitation.

The product, 3,5-dichloro-2,4,6-trifluoropyridine, can be continuously removed from the

reaction mixture by distillation as it is formed.[1]

Synthesis of 2,4,6-Trifluoropyridine
The conversion of 3,5-dichloro-2,4,6-trifluoropyridine to the final product is achieved through

catalytic hydrodechlorination.

Experimental Protocol: Synthesis of 2,4,6-Trifluoropyridine

Materials: 3,5-dichloro-2,4,6-trifluoropyridine, Palladium catalyst (e.g., Palladium on

activated charcoal), Hydrogen source (e.g., hydrogen gas or a hydrogen donor like

ammonium formate).

Procedure:

Dissolve 3,5-dichloro-2,4,6-trifluoropyridine in a suitable solvent (e.g., an alcohol).

Add the palladium catalyst to the solution.

Introduce the hydrogen source. If using hydrogen gas, the reaction is typically carried out

under a hydrogen atmosphere at a controlled pressure and temperature.

Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Thin

Layer Chromatography (TLC).

Upon completion, filter the reaction mixture to remove the catalyst.
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The crude product is then purified.

Purification
Purification of 2,4,6-Trifluoropyridine is typically achieved by fractional distillation.[3][4]

Experimental Protocol: Purification by Fractional Distillation[3][4]

Set up a fractional distillation apparatus, including a distillation flask, a fractionating column

packed with a suitable material (e.g., glass beads or rings) to provide a large surface area, a

condenser, and a receiving flask.[5]

Place the crude 2,4,6-Trifluoropyridine in the distillation flask with boiling chips.

Heat the flask gently. The component with the lower boiling point will vaporize first and rise

through the fractionating column.

As the vapor rises, it will undergo successive condensations and vaporizations on the

packing material, leading to a better separation of components with close boiling points. The

efficiency of the separation is dependent on the length and packing of the column.[6]

The vapor of the more volatile component will eventually reach the top of the column and

enter the condenser.

The condensed liquid (distillate) is collected in the receiving flask. The temperature at the top

of the column should be monitored and will remain constant during the collection of a pure

fraction.

Synthesis Workflow
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Synthesis Workflow for 2,4,6-Trifluoropyridine.
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Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural

elucidation and purity assessment of 2,4,6-Trifluoropyridine.

Table 3: Predicted NMR Data for 2,4,6-Trifluoropyridine

Nucleus
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (Hz)

¹H ~7.0-7.5 t J(H,F) ≈ 2-5

¹⁹F (at C2, C6) -80 to -100 d J(F,H) ≈ 2-5

¹⁹F (at C4) -150 to -170 t J(F,H) ≈ 2-5

Note: Actual chemical shifts and coupling constants can vary based on the solvent and

experimental conditions. The ¹⁹F NMR spectrum is referenced to CFCl₃.

Applications in Drug Development and
Agrochemicals
2,4,6-Trifluoropyridine serves as a versatile building block in the synthesis of complex organic

molecules due to the reactivity of its fluorine atoms towards nucleophilic substitution. This

reactivity allows for the regioselective introduction of various functional groups.

The incorporation of fluorine atoms or trifluoromethyl groups into bioactive molecules can

significantly enhance their pharmacological properties, including metabolic stability, binding

affinity, and bioavailability.[7]

Role in Agrochemicals
Derivatives of trifluoromethylpyridine are widely used in the agrochemical industry.[7] For

instance, they form the core structure of some herbicides that act by inhibiting essential plant

enzymes like acetyl-CoA carboxylase (ACCase).[7] Another mode of action for some

trifluoromethylpyridine-containing herbicides is the inhibition of microtubule assembly, which is

crucial for cell division in plants.[7]
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Role in Pharmaceuticals
In the pharmaceutical sector, the trifluoromethylpyridine moiety is present in several

developmental and approved drugs. For example, derivatives of 4-(aminomethyl)-6-

(trifluoromethyl)pyridine have been identified as potent and selective inhibitors of lysyl oxidase-

like 2 (LOXL2), an enzyme implicated in fibrotic diseases.[8] The mechanism of action involves

the irreversible inhibition of the enzyme's catalytic activity.[8]

Biological Signaling Pathway Inhibition
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Derivative

Lysyl Oxidase-Like 2 (LOXL2)

Inhibits

Collagen & Elastin

Catalyzes oxidation of lysine residues

Extracellular Matrix
Cross-linking

Fibrosis

Click to download full resolution via product page

Inhibition of the LOXL2 Pathway by a 2,4,6-Trifluoropyridine Derivative.

Conclusion
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2,4,6-Trifluoropyridine is a valuable and versatile chemical intermediate with significant

applications in the life sciences. Its synthesis, while requiring careful control of reaction

conditions, is achievable through established chemical transformations. The unique properties

conferred by its fluorine atoms make it a sought-after building block for the development of

novel pharmaceuticals and agrochemicals with enhanced efficacy and desirable

pharmacokinetic profiles. Further research into the derivatives of 2,4,6-Trifluoropyridine is

likely to yield new and improved therapeutic agents and crop protection solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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